trans-(2-Methyl-pyrrolidin-3-yl)-methanol
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Overview
Description
Trans-(2-Methyl-pyrrolidin-3-yl)-methanol: is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a methyl group at the second position and a methanol group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Methyl-pyrrolidin-3-yl)-methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Addition of the Methanol Group: The methanol group can be introduced through a hydroxylation reaction, often using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Common industrial methods include catalytic hydrogenation and reductive amination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-(2-Methyl-pyrrolidin-3-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry: Trans-(2-Methyl-pyrrolidin-3-yl)-methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its role in the development of new drugs, particularly those targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of trans-(2-Methyl-pyrrolidin-3-yl)-methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Trans-2-(Pyrrolidin-1-yl)cyclohexan-1-ol
- ®-2-(Methyl(pyrrolidin-3-yl)amino)ethan-1-ol hydrochloride
- 1-(3-(Methylamino)pyrrolidin-1-yl)ethan-1-one hydrochloride
Comparison: Trans-(2-Methyl-pyrrolidin-3-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(2S,3R)-2-methylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZHCNQZSJKZPA-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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